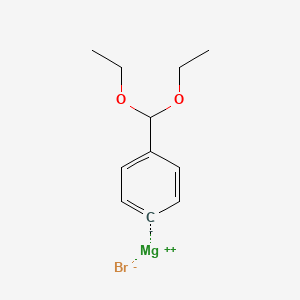

4-(Diethoxymethyl)phenylmagnesium bromide

描述

4-(Diethoxymethyl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₁₁H₁₅BrMgO₂ and a molecular weight of 283.44 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

4-(Diethoxymethyl)phenylmagnesium bromide can be synthesized through the reaction of 4-(Diethoxymethyl)phenyl bromide with magnesium in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general procedure involves:

- Dissolving magnesium turnings in anhydrous THF.

- Adding a small amount of iodine to activate the magnesium.

- Slowly adding 4-(Diethoxymethyl)phenyl bromide to the mixture while maintaining a gentle reflux.

- Stirring the mixture until the reaction is complete, indicated by the disappearance of magnesium .

Industrial Production Methods

Industrial production of this compound follows a similar procedure but on a larger scale. The process involves using larger reaction vessels and more stringent control of reaction conditions to ensure high yield and purity. The product is typically supplied as a solution in THF to facilitate handling and storage .

化学反应分析

Types of Reactions

4-(Diethoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.

Substitution: Can participate in substitution reactions with electrophiles.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles.

Solvents: Anhydrous THF is typically used.

Temperature: Reactions are often carried out at low temperatures to control reactivity.

Major Products

Alcohols: Secondary or tertiary alcohols are formed when reacting with carbonyl compounds.

Coupled Products: Various coupled organic compounds depending on the electrophile used

科学研究应用

Synthesis and Characterization

The synthesis of 4-(Diethoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(Diethoxymethyl)phenyl bromide with magnesium in an anhydrous ether solvent. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, which confirm its structure and purity.

Carbon-Carbon Bond Formation

One of the primary applications of this compound is in the formation of carbon-carbon bonds through nucleophilic addition to electrophiles. This property is essential for constructing complex molecules in pharmaceuticals and agrochemicals.

Synthesis of Alcohols and Ketones

Grignard reagents like this compound can react with carbonyl compounds to yield alcohols. For instance, when reacted with aldehydes or ketones, it can produce secondary or tertiary alcohols, respectively:

This reaction is pivotal in synthetic pathways leading to various alcohol derivatives.

Cross-Coupling Reactions

This compound can also participate in cross-coupling reactions with other organometallic reagents or electrophiles to form biaryl compounds. These reactions are significant in synthesizing complex structures found in natural products and pharmaceuticals.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing novel anticancer agents by facilitating the formation of specific biaryl linkages that are crucial for biological activity. The efficiency of this reagent allows for the rapid development of potential drug candidates.

Case Study 2: Development of Tubulin Polymerization Inhibitors

In a study focused on developing tubulin polymerization inhibitors, this compound was utilized to construct key intermediates that led to effective inhibitors against cancer cell proliferation. The ability to modulate the structure through Grignard chemistry provided significant insights into drug design.

作用机制

The mechanism of action of 4-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The Grignard reagent attacks the electrophilic carbon, forming a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .

相似化合物的比较

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the diethoxymethyl group.

4-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group instead of diethoxymethyl.

4-Fluorophenylmagnesium Bromide: Contains a fluorine atom instead of the diethoxymethyl group.

Uniqueness

4-(Diethoxymethyl)phenylmagnesium bromide is unique due to the presence of the diethoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents may not be as effective .

生物活性

4-(Diethoxymethyl)phenylmagnesium bromide is an organomagnesium compound that falls under the category of Grignard reagents. These compounds are widely utilized in organic synthesis due to their nucleophilic properties, allowing them to react with a variety of electrophiles. This article focuses on the biological activity of this compound, discussing its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 4-bromodimethylphenol with diethyl magnesium in a dry solvent such as tetrahydrofuran (THF). The resulting Grignard reagent exhibits a high reactivity towards carbonyl compounds, enabling the formation of various alcohols upon hydrolysis.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H17BrMgO2 |

| Molecular Weight | 305.5 g/mol |

| Appearance | Colorless liquid |

| Density | 0.975 g/mL at 25 °C |

| Solubility | Soluble in THF |

The biological activity of Grignard reagents, including this compound, is primarily attributed to their ability to act as strong nucleophiles. In biological systems, they can participate in nucleophilic attacks on electrophilic centers within biomolecules, potentially leading to modifications in protein structures or interactions with nucleic acids.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in drug development. For instance:

- Anticancer Activity : Research has demonstrated that organomagnesium compounds can induce apoptosis in cancer cells through the disruption of cellular signaling pathways. A study indicated that derivatives of phenylmagnesium reagents exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for developing new anticancer agents .

- Antimicrobial Properties : Another study explored the antimicrobial activity of Grignard reagents, including those similar to this compound. The findings suggested that these compounds could inhibit the growth of specific bacterial strains, indicating a possible application in treating infections .

Table 2: Summary of Biological Activities

常见问题

Basic Questions

Q. How is 4-(Diethoxymethyl)phenylmagnesium bromide synthesized, and what precautions are necessary for its storage?

This Grignard reagent is synthesized by reacting 4-(diethoxymethyl)bromobenzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., nitrogen or argon). The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition. Storage should be at low temperatures (typically −20°C) in flame-sealed glass ampules or moisture-resistant containers to maintain stability .

Q. What is the typical reaction pathway when this reagent reacts with ketones, and what intermediates form?

When reacting with ketones (e.g., acetophenone), the Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Quenching with aqueous acid (e.g., HCl) yields the corresponding alcohol. A white precipitate observed during the reaction is the magnesium alkoxide complex, which dissolves upon protonation .

Q. What safety measures are critical when handling this compound?

Due to its pyrophoric nature, handling must occur under inert atmospheres. Use flame-resistant gloves, face shields, and fume hoods. Avoid contact with water, alcohols, or oxidizing agents, as violent reactions may occur. Emergency protocols include using dry sand or Class D fire extinguishers for fires .

Advanced Research Questions

Q. How can researchers optimize yields in reactions involving this Grignard reagent?

Optimization requires strict control of stoichiometry, temperature (−78°C to 0°C), and solvent purity. For example, in coupling reactions, a 2:1 molar ratio of Grignard reagent to electrophile (e.g., nitrosyl chloride) minimizes side products like biphenyl or phenol. Kinetic studies using in situ NMR or IR spectroscopy help monitor intermediate formation .

Q. How can unexpected products (e.g., diphenylamine) be analyzed and mitigated?

Diphenylamine formation, as observed in nitrosyl chloride reactions, arises from nitrosobenzene intermediates reacting with excess Grignard reagent. Side products can be identified via GC-MS or HPLC. Mitigation strategies include adjusting reagent addition rates and using low temperatures (−78°C) to suppress secondary reactions .

Q. What advanced characterization techniques validate the structure of products derived from this reagent?

- NMR Spectroscopy: and NMR confirm regioselectivity in aryl additions.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weights of complex intermediates.

- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline products .

Q. How is this reagent applied in polymer chemistry?

In polymer grafting, the reagent initiates anionic polymerization of ε-caprolactam. The Grignard site activates lactam rings, forming N-acyllactam moieties that propagate nylon-6 chains. This method enhances tensile strength in polyimide-g-nylon copolymers but requires precise temperature control (120°C) to balance reactivity and stability .

Q. What mechanistic insights explain contradictions in historical literature (e.g., nitrosobenzene vs. diphenylamine)?

Early reports of nitrosobenzene as a primary product were disproven via isotopic labeling and stoichiometric studies. The actual mechanism involves a 2:1 NOCl-Grignard ratio, where nitrosobenzene forms transiently but rapidly reacts with excess reagent to yield diphenylamine. Modern kinetic analyses and intermediate trapping (e.g., with DO) clarify these pathways .

属性

IUPAC Name |

magnesium;diethoxymethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPYDGZHTNPXBM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133292-05-4 | |

| Record name | 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。